
Linoléyl linoléate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Linoleyl linoleate is a wax ester . It is produced by the reduction of the carboxylic acid group in linoleic acid . Linoleic acid is an omega-6 fatty acid and an octadecadienoic acid .
Synthesis Analysis
Linoleyl linoleate is synthesized from linoleic acid. Linoleic acid is readily synthesized in bacteria, protozoa, and plants . The synthesis of β-sitosterol linolenate was catalyzed using isoctane and Candida rugosa lipase and employing nanotube as emulsifier .
Molecular Structure Analysis
The molecular formula of Linoleyl linoleate is C36H64O2 . It contains 101 bonds in total, including 37 non-H bonds, 5 multiple bonds, 30 rotatable bonds, 5 double bonds, and 1 ester .
Physical and Chemical Properties Analysis
Linoleic acid, a component of Linoleyl linoleate, is a colorless to straw-colored liquid . It is an unsaturated fatty acid and is essential to human diet .
Applications De Recherche Scientifique
Métabolisme lipidique et amélioration du microbiote intestinal
Le linoléyl linoléate, en tant que partie du glycérol 1-oléate-2-palmitate-3-linoléate (OPL), a été trouvé pour améliorer le métabolisme lipidique et le microbiote intestinal . Un régime riche en OPL a diminué le poids corporel, les triglycérides hépatiques, le cholestérol total et le LDL-C, et a réduit le niveau de cytokines pro-inflammatoires TNF-α, IL-1β et IL-6 chez la souris . Il a également élevé le niveau de lipides anti-inflammatoires et réduit le niveau de lipides oxydés .
Protection antioxydante
Le this compound a été associé à une activité antioxydante . Il a été suggéré d'avoir une activité bénéfique dans une multitude de conditions pathologiques couramment associées au stress oxydatif .
Oxydation catalysée par la lipoxygénase
La lipoxygénase, une dioxygénase contenant du fer non héminique, catalyse la conversion d'acides gras polyinsaturés comme le this compound en acides gras hydroperoxyconjugués . Ce processus est important dans la biochimie des acides gras.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Linoleyl linoleate, a derivative of linoleic acid, primarily targets the enzyme linoleoyl-CoA desaturase . This enzyme plays a crucial role in converting types of fatty acids, which are essential nutrients in the human body .
Mode of Action
Linoleoyl-CoA desaturase catalyzes the chemical reaction involving linoleoyl-CoA, an electron acceptor AH2, and O2 . The products of this reaction are gamma-linolenoyl-CoA, the reduction product A, and H2O . This interaction results in the conversion of linoleic acid to gamma-linolenic acid .
Biochemical Pathways
Linoleic acid, the precursor of linoleyl linoleate, is involved in several biochemical pathways. It is a precursor to arachidonic acid with elongation and unsaturation . Arachidonic acid is the precursor to some prostaglandins, leukotrienes, thromboxane, and the N-acylethanolamine . These compounds play significant roles in various physiological processes, including inflammation and pain signaling.
Pharmacokinetics
It’s known that linoleic acid, from which linoleyl linoleate is derived, is typically insoluble in water but soluble in many organic solvents . This suggests that linoleyl linoleate may have similar properties, potentially affecting its bioavailability.
Result of Action
The action of linoleyl linoleate, through its interaction with linoleoyl-CoA desaturase, results in the production of gamma-linolenoyl-CoA . This compound is involved in various physiological processes, including inflammation and pain signaling . Additionally, linoleate has been shown to regulate the proinflammatory cytokine IL8 via the JNK and nuclear factor kappa B pathways .
Action Environment
The action, efficacy, and stability of linoleyl linoleate can be influenced by various environmental factors. For instance, the presence of other fatty acids can affect the activity of linoleoyl-CoA desaturase . Additionally, dietary intake and metabolism can influence the levels of linoleic acid and, by extension, linoleyl linoleate in the body
Analyse Biochimique
Biochemical Properties
Linoleyl linoleate participates in several biochemical reactions. It is a precursor to arachidonic acid (AA) with elongation and unsaturation . AA is the precursor to some prostaglandins, leukotrienes, thromboxane, and the N-acylethanolamine . These interactions are crucial for the regulation of various cellular functions.
Cellular Effects
Linoleyl linoleate has been shown to have protective effects against inflammation in hepatocytes . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of linoleyl linoleate involves its binding interactions with biomolecules and its role in enzyme activation or inhibition. It exerts its effects at the molecular level, influencing changes in gene expression .
Metabolic Pathways
Linoleyl linoleate is involved in the linoleic acid metabolic pathway . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Linoleyl linoleate can be achieved through esterification reaction between linoleic acid and linoleyl alcohol.", "Starting Materials": [ "Linoleic acid", "Linoleyl alcohol", "Acid catalyst", "Dehydrating agent" ], "Reaction": [ "Mix linoleic acid and linoleyl alcohol in a 1:1 molar ratio in a reaction vessel", "Add a few drops of acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to the mixture", "Add a dehydrating agent, such as molecular sieves or calcium chloride, to remove water from the reaction mixture", "Heat the mixture at a temperature of 60-80°C for 4-6 hours with constant stirring", "Cool the reaction mixture and extract the product with a non-polar solvent, such as hexane or diethyl ether", "Purify the product by column chromatography or recrystallization" ] } | |
Numéro CAS |
17673-62-0 |
Formule moléculaire |
C36H64O2 |
Poids moléculaire |
528.9 g/mol |
Nom IUPAC |
octadeca-9,12-dienyl octadeca-9,12-dienoate |
InChI |
InChI=1S/C36H64O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-35H2,1-2H3 |
Clé InChI |
BWPODKUVJMQURN-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC |
Synonymes |
LINOLEYL LINOLEATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


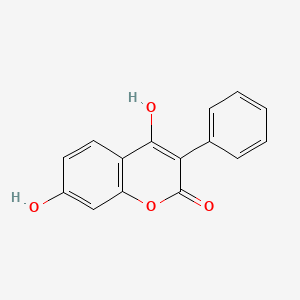


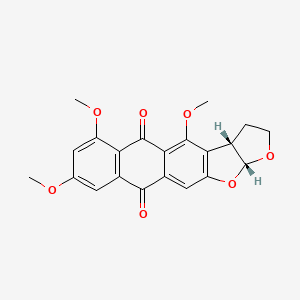
![[1,3]Dioxolo[4,5-k]phenanthridine](/img/structure/B578933.png)
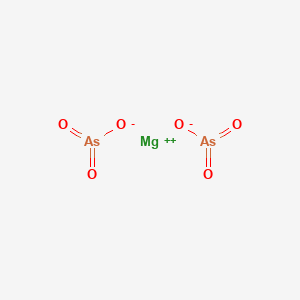
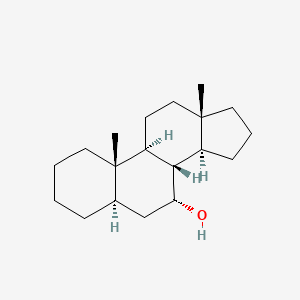
![5-(morpholin-4-ylmethyl)-3-[(Z)-(5-nitrothiophen-2-yl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B578941.png)
![Cyclopropa[3,4]cyclopenta[1,2-b]pyridine](/img/structure/B578942.png)
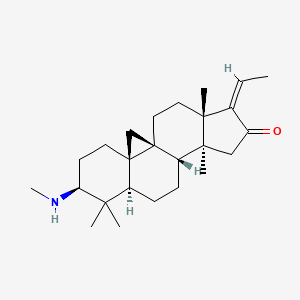

![2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B578946.png)


